molecular formula C6H12O7 B1216823 Gulonic acid CAS No. 20246-33-7

Gulonic acid

Cat. No.: B1216823
CAS No.: 20246-33-7
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KKQCNMDGSA-N
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Description

Gulonic acid, also known as gulonate, is a medium-chain hydroxy acid with the chemical formula C6H12O7. It is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) and plays a crucial role in various biochemical processes. This compound is commonly found in its oxidized form, 2-keto-L-gulonic acid, which is a direct precursor for the industrial synthesis of vitamin C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gulonic acid can be synthesized through the oxidation of glucose or sorbitol. The process typically involves the use of microbial fermentation. For instance, D-sorbitol is first converted to L-sorbose by Gluconobacter oxydans. Subsequently, L-sorbose is transformed into 2-keto-L-gulonic acid by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria .

Industrial Production Methods: The industrial production of this compound primarily relies on a two-step fermentation process. In the first step, D-sorbitol is oxidized to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is converted to 2-keto-L-gulonic acid by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium. This method is widely used due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Gulonic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of gulonic acid involves its role as a precursor in the biosynthesis of L-ascorbic acid. In plants and animals, this compound is converted to L-ascorbic acid through a series of enzymatic reactions. This conversion enhances the antioxidant capacity of cells, thereby protecting them from oxidative stress. The molecular targets and pathways involved include the ICE-CBF-COR signaling pathway in plants, which is up-regulated in response to cold stress .

Comparison with Similar Compounds

Gulonic acid stands out due to its specific role in vitamin C biosynthesis and its applications in enhancing stress tolerance in plants and animals.

Properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-KKQCNMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174090
Record name D-Gulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20246-53-1, 20246-33-7
Record name Gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20246-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20246-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gulonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GULONIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003290
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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